
Cadmium;xenon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium xenon is a compound formed by the combination of cadmium and xenon. Cadmium is a transition metal with the chemical symbol Cd and atomic number 48. It is known for its toxicity and is used in various industrial applications, including batteries and coatings . Xenon, on the other hand, is a noble gas with the chemical symbol Xe and atomic number 54. It is known for its inertness and is used in lighting and medical imaging
Preparation Methods
The synthesis of cadmium xenon compounds can be achieved through various methods. One common method involves the reaction of cadmium metal with xenon gas under high pressure and temperature conditions. This process typically requires a catalyst to facilitate the reaction. Another method involves the use of cadmium salts and xenon gas in a solvent, followed by the application of heat and pressure to form the desired compound .
Chemical Reactions Analysis
Cadmium xenon compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium xenon can react with oxygen to form cadmium oxide and xenon gas. This reaction typically requires high temperatures to proceed. Additionally, cadmium xenon can undergo substitution reactions with halogens, resulting in the formation of cadmium halides and xenon gas . Common reagents used in these reactions include oxygen, halogens, and acids.
Scientific Research Applications
Cadmium xenon compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique properties. In biology, cadmium xenon compounds are studied for their potential use in imaging and diagnostic techniques. In medicine, these compounds are being explored for their potential use in targeted drug delivery systems. In industry, cadmium xenon compounds are used in the production of advanced materials and coatings .
Mechanism of Action
The mechanism of action of cadmium xenon compounds involves their interaction with various molecular targets and pathways. Cadmium xenon can induce oxidative stress by generating reactive oxygen species, which can lead to cellular damage and apoptosis. Additionally, cadmium xenon can interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to altered cellular functions . The compound can also affect epigenetic modifications, resulting in changes in gene expression .
Comparison with Similar Compounds
Cadmium xenon compounds can be compared to other similar compounds, such as cadmium fluoride and xenon fluoride. While cadmium fluoride is primarily used in the production of optical materials, xenon fluoride is used in the synthesis of other xenon compounds. The unique combination of cadmium and xenon in cadmium xenon compounds results in distinct properties that are not observed in other similar compounds . Similar compounds include cadmium fluoride, cadmium chloride, xenon fluoride, and xenon chloride.
Properties
CAS No. |
143846-37-1 |
|---|---|
Molecular Formula |
CdXe |
Molecular Weight |
243.71 g/mol |
IUPAC Name |
cadmium;xenon |
InChI |
InChI=1S/Cd.Xe |
InChI Key |
UTMKOJWTHHTSDC-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Xe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




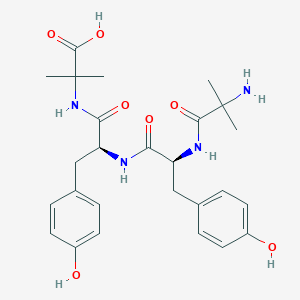

![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)
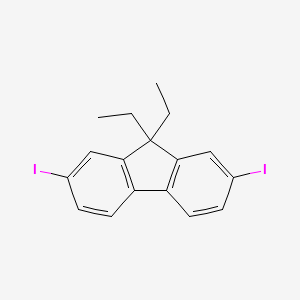
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)piperidin-2-one](/img/structure/B12542117.png)
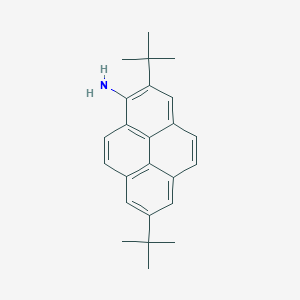
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)
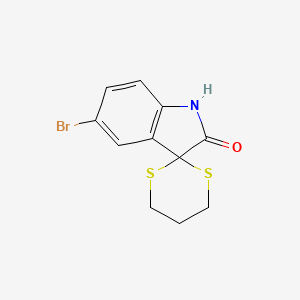
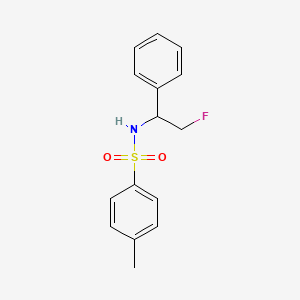
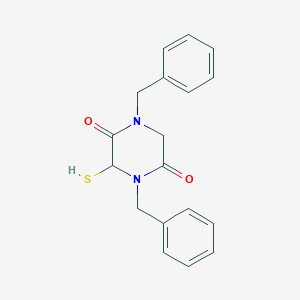
![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
